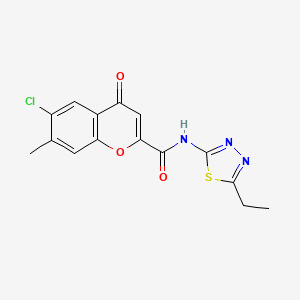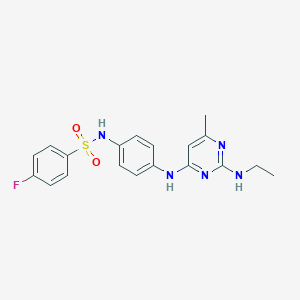
6-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide” is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: CHClNOS
IUPAC Name: this compound
This compound belongs to the class of chromene derivatives, which exhibit diverse biological activities. Its intricate structure suggests potential pharmacological significance.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but I’ll highlight a common one:
Starting Material: 7-methyl-4H-chromen-4-one
Step 1: Chlorination of the chromenone at position 6 using thionyl chloride (SOCl).
Step 2: Reaction with 5-ethyl-1,3,4-thiadiazol-2-amine to form the thiadiazole moiety.
Step 3: Amidation of the resulting intermediate with chloroacetyl chloride to introduce the carboxamide group.
Industrial Production:: Industrial-scale production typically involves efficient and scalable methods, such as continuous flow synthesis or microwave-assisted reactions.
Chemical Reactions Analysis
Oxidation: The chromene ring can undergo oxidation, leading to various derivatives.
Substitution: The chlorine atom at position 6 can be substituted with other groups.
Reduction: Reduction of the carbonyl group may yield a corresponding alcohol.
Reagents: Common reagents include thionyl chloride, amines, and acyl chlorides.
Major Products: Diverse derivatives with altered functional groups.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated as potential anticancer agents due to chromene’s cytotoxic properties.
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Industry: Employed in the synthesis of pharmaceutical intermediates.
Mechanism of Action
Targets: It may interact with enzymes, receptors, or cellular pathways.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While unique, it shares features with other chromene derivatives:
Similar Compounds: 4H-chromene derivatives, coumarins, and flavonoids.
Properties
Molecular Formula |
C15H12ClN3O3S |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
6-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C15H12ClN3O3S/c1-3-13-18-19-15(23-13)17-14(21)12-6-10(20)8-5-9(16)7(2)4-11(8)22-12/h4-6H,3H2,1-2H3,(H,17,19,21) |
InChI Key |
QDJRPUITCCWREH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11297673.png)
![N-(4-methoxy-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11297678.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)propanamide](/img/structure/B11297684.png)

![2-chloro-4-[(diethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11297692.png)
![2-Cyclohexyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B11297703.png)
![2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11297704.png)
![N-(4-chloro-2-methylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11297706.png)
![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11297707.png)
![2-(2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11297717.png)
![2-ethyl-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B11297721.png)
![2-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid](/img/structure/B11297730.png)
![1-(4-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B11297742.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11297745.png)
